molecular formula C25H24N2O4S B2508035 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895642-64-5

3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2508035
CAS No.: 895642-64-5
M. Wt: 448.54
InChI Key: HAJPJNZDWICNHA-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dimethoxy substitutions on the quinoline ring, and a 4-methylphenylmethyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution using methoxy-substituted benzene derivatives.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-6,7-dimethoxyquinoline: Lacks the 4-methylphenylmethyl amine group.

    6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine: Lacks the benzenesulfonyl group.

    3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine: Lacks the dimethoxy groups.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-17-9-11-18(12-10-17)15-27-25-20-13-22(30-2)23(31-3)14-21(20)26-16-24(25)32(28,29)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJPJNZDWICNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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